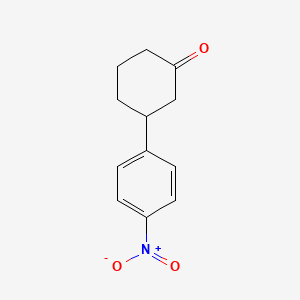

3-(4-Nitrophenyl)cyclohexanone

Beschreibung

Significance of Nitrophenyl and Cyclohexanone (B45756) Moieties in Organic Synthesis and Medicinal Chemistry

The scientific interest in 3-(4-Nitrophenyl)cyclohexanone is rooted in the individual contributions of its two core components: the nitrophenyl group and the cyclohexanone moiety.

The nitrophenyl group , particularly the 4-nitrophenyl isomer, is a vital functional group in organic chemistry. ontosight.ai Its strong electron-withdrawing nature, a result of the nitro group (-NO2), significantly influences a molecule's reactivity and its interactions with other molecules. ontosight.ai This property makes it a valuable component in various chemical reactions and a building block for more complex structures. ontosight.ai In medicinal chemistry, the nitro group is recognized as a versatile and unique functional group. acs.orgnih.gov Although it has been associated with toxicity concerns, it is a key feature in numerous therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. acs.orgnih.govmdpi.com The bioreductive activation of the nitro group is a mechanism exploited in the design of prodrugs, particularly for targeting hypoxic conditions found in tumors. nih.govmdpi.com Furthermore, 4-nitrophenyl derivatives are utilized in enzyme assays and as chromophores in diagnostic tools due to their distinct spectroscopic properties. ontosight.aiontosight.ai

The cyclohexanone moiety serves as a fundamental and versatile scaffold in organic synthesis. pearson.com First synthesized in 1867, this six-membered cyclic ketone is a crucial intermediate in large-scale industrial processes, most notably in the production of nylon. atamanchemicals.com Its carbonyl group and adjacent α-carbons provide multiple reactive sites for a wide array of chemical transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions. pearson.comqiboch.com This reactivity allows chemists to use cyclohexanone as a starting material to construct complex, multi-functionalized molecules. ontosight.aifigshare.comnih.govacs.org The cyclohexanone framework is a common structural motif found in numerous natural products and bioactive compounds, underscoring its importance in medicinal chemistry and drug discovery. ontosight.ainih.gov

Overview of Strategic Research Directions for Cyclohexanone Derivatives

Current research on cyclohexanone derivatives is focused on several strategic directions aimed at expanding their synthetic utility and application scope. A major area of investigation is the development of novel and efficient synthetic methodologies to create highly functionalized and stereochemically complex cyclohexanone structures.

Key research strategies include:

Domino and Tandem Reactions: Chemists are designing elegant one-pot reaction sequences, such as domino Michael-Michael or aldol-aldol reactions, to rapidly build molecular complexity from simple precursors. figshare.comnih.govacs.org These methods are highly efficient as they reduce the number of separate purification steps, saving time and resources.

Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts to control the stereochemical outcome of reactions is a prominent trend. uva.es This approach allows for the synthesis of enantioenriched cyclohexanone derivatives, which is crucial for applications in medicinal chemistry where a specific stereoisomer is often responsible for the desired biological activity.

C-C and C-H Bond Activation: Advanced strategies involving transition-metal-catalyzed activation of otherwise inert C-C or C-H bonds are being explored to devise new synthetic routes to functionalized cyclohexanones from readily available starting materials like pinenes. huji.ac.il

Synthesis of Fused and Spirocyclic Systems: There is significant interest in using cyclohexanone derivatives as building blocks for constructing more elaborate molecular architectures, such as spiro[oxindole-cyclohexanone]pyrrolidines, which are accessible through 1,3-dipolar cycloaddition reactions. mdpi.com

Applications in Materials Science and Pharmaceuticals: Research is also directed toward utilizing cyclohexanone derivatives as building blocks for advanced materials like polymers and as key intermediates in the synthesis of pharmaceuticals. lookchem.commarketresearchfuture.com The development of high-purity grades of cyclohexanone caters specifically to the growing demands of the pharmaceutical industry. marketresearchfuture.com

Historical Development and Evolution of Synthetic Approaches to Analogous Structures

The journey of cyclohexanone synthesis began with its discovery in 1888 by Edmund Drechsel. wikipedia.org Industrial-scale production commenced in the early 20th century, primarily driven by its role as a precursor to nylon. atamanchemicals.com Early and still fundamental laboratory and industrial syntheses involve the oxidation of cyclohexanol (B46403) or cyclohexane (B81311). wikipedia.org

The synthesis of substituted cyclohexanones, analogous to this compound, has evolved significantly over the decades. Classical methods form the bedrock of this field:

Aldol Condensation: This reaction, which forms a β-hydroxy ketone that can be dehydrated to a conjugated enone, is a cornerstone for creating C-C bonds and building the cyclohexanone ring. qiboch.com The self-condensation of cyclohexanone or its reaction with other carbonyl compounds is a well-established method. qiboch.com

Diels-Alder Reaction: This powerful cycloaddition reaction allows for the formation of a six-membered ring with good control over regioselectivity and stereoselectivity. The reaction between a diene (like Danishefsky's diene) and a dienophile (such as a nitroalkene) is a modern approach to constructing polysubstituted cyclohexanone frameworks. researchgate.netbeilstein-journals.org

Robinson Annulation: This classic method, which combines a Michael addition with a subsequent intramolecular aldol condensation, has been a workhorse for the synthesis of cyclohexenone rings and their derivatives for many years. acs.org

Modern synthetic chemistry has introduced more sophisticated and efficient strategies. The evolution from these classical methods to contemporary approaches reflects the drive for greater efficiency, selectivity, and sustainability. Recent advancements include the development of organocatalyzed domino reactions that allow for the highly stereoselective synthesis of complex cyclohexanones in a single step from simple acyclic precursors. uva.es Furthermore, methods like the Dieckmann cyclization of dicarboxylic acids have been refined to provide direct access to complex building blocks. organic-chemistry.org This continuous evolution provides chemists with an ever-expanding toolkit to synthesize a diverse array of cyclohexanone structures with precise control over their molecular architecture.

Data Tables

Table 1: Physicochemical Properties of 4-(4-Nitrophenyl)cyclohexanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 124500-60-3 | lookchem.comchemicalbook.com |

| Molecular Formula | C12H13NO3 | lookchem.com |

| Molecular Weight | 219.24 g/mol | lookchem.com |

Table 2: Physicochemical Properties of Cyclohexanone (4-nitrophenyl)hydrazone

| Property | Value | Source |

|---|---|---|

| CAS Number | 1919-96-6 | nih.gov |

| Molecular Formula | C12H15N3O2 | nih.gov |

| Molecular Weight | 233.27 g/mol | nih.gov |

| Topological Polar Surface Area | 70.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h4-7,10H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZRVESZXNYATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Nitrophenyl Cyclohexanone and Analogues

Direct Synthesis Approaches to the 3-(4-Nitrophenyl)cyclohexanone Scaffold

Direct synthesis strategies aim to construct the this compound framework through the formation of the cyclohexanone (B45756) ring with the desired substitution pattern. These methods often involve well-established chemical reactions that are adapted for this specific target molecule.

The construction of the this compound scaffold can be achieved through various classical organic reactions. One prominent method is the Diels-Alder reaction. For instance, β-nitrostyrenes can react with Danishefsky's diene to form polysubstituted cyclohexenes, which can then be hydrolyzed to the corresponding cyclohexanones. nih.gov This [4+2] cycloaddition approach allows for the direct incorporation of the 4-nitrophenyl group and the formation of the six-membered ring in a controlled manner.

Another key strategy is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, a carbanion can be added to a nitroalkene, such as a nitrostyrene derivative. Subsequent cyclization reactions can then be employed to form the cyclohexanone ring. The Michael addition is a versatile tool for carbon-carbon bond formation and is widely used in the synthesis of cyclic compounds.

Condensation reactions, such as the aldol (B89426) condensation, are also fundamental to the synthesis of cyclohexanone derivatives. The self-condensation of cyclohexanone can be catalyzed by acids to form dimeric products, which can serve as precursors for further functionalization. nih.gov While not a direct route to this compound, these condensation reactions are crucial for building the foundational cyclohexanone structure.

The efficiency and selectivity of direct synthesis methods are highly dependent on the optimization of reaction conditions and the choice of catalyst. For Diels-Alder reactions, thermal conditions or microwave irradiation can be employed to accelerate the reaction. mdpi.com The choice of solvent can also significantly impact the reaction outcome, with acetonitrile (B52724) being a suitable medium for certain cycloadditions. mdpi.com

In Michael additions, the selection of the catalyst is critical. Organocatalysts, such as those derived from chiral diamines, have been shown to be effective in promoting the asymmetric Michael addition of ketones to nitroolefins. mdpi.comresearchgate.net The catalyst not only facilitates the reaction but can also control the stereochemical outcome.

For condensation reactions, both acid and base catalysts are commonly used. The choice of catalyst can influence the product distribution, favoring the formation of either the kinetic or thermodynamic product. For example, the use of a perfluorosulfonic acid resin catalyst has been shown to be highly selective for the self-condensation of cyclohexanone to its dimer. nih.gov Optimization of parameters such as temperature, reaction time, and catalyst loading is essential to maximize the yield and selectivity of the desired product.

Organocatalytic Transformations for Asymmetric Synthesis

The development of asymmetric methods for the synthesis of chiral 3-substituted cyclohexanones is of great interest due to the prevalence of this structural motif in biologically active compounds. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in these transformations.

The enantioselective aldol reaction between cyclohexanone and an aldehyde, such as 4-nitrobenzaldehyde (B150856), is a direct and efficient method for the synthesis of chiral 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone, a key precursor to this compound. researchgate.netnih.govresearchgate.net This reaction creates two new stereocenters, and controlling both the diastereoselectivity and enantioselectivity is a primary focus of research in this area.

A wide range of organocatalysts have been developed for the asymmetric aldol reaction of cyclohexanone. Proline and its derivatives are among the most well-studied and effective catalysts for this transformation. rsc.org These catalysts function by forming a chiral enamine intermediate with cyclohexanone, which then reacts with the aldehyde in a stereocontrolled manner.

The performance of these catalysts is typically evaluated based on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product. Researchers have designed and synthesized various catalyst scaffolds, including those based on chiral diamines, amino acids, and peptides, to improve the efficiency and selectivity of the reaction. rsc.orgnih.gov For example, bifunctional catalysts that can activate both the nucleophile (cyclohexanone) and the electrophile (aldehyde) have shown excellent performance. researchgate.net

Table 1: Performance of Selected Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

| Catalyst | Additive | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) (anti) | Yield (%) |

| L-Proline | - | DMSO | 93:7 | 96 | 99 |

| Prolinamide | Acetic Acid | Brine | 95:5 | 99 | 95 |

| Dipeptide | 2,4-Dinitrophenol | Brine | 99:1 | 95 | High |

Data compiled from various sources. researchgate.netnih.govresearchgate.net

In the aldol reaction between cyclohexanone and an aldehyde, two diastereomeric products, syn and anti, can be formed. Controlling the diastereoselectivity is a key challenge in these reactions. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of aldol reactions. harvard.edu This model proposes a chair-like six-membered transition state, and the relative orientation of the substituents on the enolate and the aldehyde determines the diastereoselectivity.

In many organocatalyzed aldol reactions of cyclohexanone, the anti-diastereomer is the major product. researchgate.net The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio. For example, the use of certain acid additives in combination with chiral diamine organocatalysts can control the diastereoselectivity, and in some cases, even favor the formation of the syn-adduct. rsc.org The ability to selectively access either diastereomer is highly valuable for the synthesis of complex molecules with multiple stereocenters.

Mechanistic Investigations of Organocatalytic Pathways

The organocatalytic synthesis of this compound is predominantly achieved through the Michael addition of cyclohexanone to β-nitrostyrene or its derivatives. This reaction is a powerful C-C bond-forming transformation that can be rendered highly stereoselective through the use of chiral organocatalysts. Mechanistic studies have been crucial in understanding the reaction pathways and the origins of stereoselectivity.

The generally accepted mechanism for the organocatalytic Michael addition of a ketone to a nitroalkene, such as the reaction between cyclohexanone and trans-β-nitrostyrene, involves the formation of an enamine intermediate. nih.govmdpi.com In a typical catalytic cycle, the chiral organocatalyst, often a proline derivative or a primary/secondary amine-thiourea catalyst, reacts with the ketone to form a nucleophilic enamine. mdpi.com This enamine then attacks the electrophilic β-carbon of the nitroalkene.

The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the nitroalkene. The chiral catalyst directs the approach of the nitroalkene to one of the enamine's prochiral faces. In the case of (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts, a proposed transition state involves double hydrogen bonding between the thiourea moiety and the nitro group of the nitroalkene. mdpi.com This interaction, along with the steric environment created by the chiral scaffold, dictates the stereoselectivity of the addition. The reaction using these catalysts has been shown to produce Michael adducts with high levels of enantioselectivity and diastereoselectivity. mdpi.com The use of additives, such as 4-nitrophenol, has been found to increase the reactivity and can also influence the stereochemical outcome. mdpi.com

The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which releases the chiral catalyst and affords the final Michael adduct. mdpi.com

| Catalyst Type | Key Mechanistic Feature | Role of Additives |

| Proline and its derivatives | Formation of an enamine intermediate; stereocontrol via the chiral environment of the catalyst. | Can influence reaction rate and stereoselectivity. |

| Chiral diamine-thiourea catalysts | Dual activation: enamine formation and hydrogen bonding of the nitro group by the thiourea moiety. | Acidic additives can modify the imine formation step and enhance reactivity. Phenolic additives can increase reaction rates. |

| Chiral ionic liquids (CILs) | Synergistic action of the cation and anion to facilitate proton transfer and stabilize charged intermediates. | Acid additives can lower the reaction barrier and improve thermodynamic favorability. |

Cycloaddition Strategies for Constructing the Cyclohexanone Ring

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the cyclohexanone ring system, often with excellent control over stereochemistry. The Diels-Alder reaction and 1,3-dipolar cycloadditions are prominent examples of such strategies.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. For the preparation of this compound precursors, α-nitrocinnamate derivatives can be employed as dienophiles. These electron-deficient alkenes react with electron-rich dienes to form cyclohexene (B86901) adducts, which can then be converted to the desired cyclohexanone.

The reactivity in these Diels-Alder reactions is governed by the electronic nature of both the dienophile and the diene. The α-nitrocinnamate dienophile is activated by the electron-withdrawing nitro and ester groups. The diene, conversely, is typically electron-rich. A highly reactive and versatile diene for this purpose is Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). Its high reactivity stems from the electron-donating nature of the methoxy and trimethylsilyloxy substituents, making it an excellent partner for electron-poor dienophiles. chemrxiv.org Reactions involving Danishefsky's diene often proceed under mild conditions. chemrxiv.org

The regioselectivity of the Diels-Alder reaction is predictable based on the electronic properties of the substituents on both the diene and dienophile. youtube.comyoutube.comyoutube.comchemistrysteps.com The electron-donating groups on the diene and electron-withdrawing groups on the dienophile direct the orientation of the cycloaddition to yield a specific regioisomer.

The reaction of an α-nitrocinnamate with an unsymmetrical diene can lead to different regioisomers. The regiochemical outcome is dictated by the alignment of the frontier molecular orbitals of the reactants. Generally, the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile. chemistrysteps.com

The stereoselectivity of the Diels-Alder reaction is also a critical aspect. The reaction is stereospecific with respect to both the diene and the dienophile. Furthermore, the "endo rule" often predicts the major diastereomer in reactions involving cyclic dienes, although exceptions exist. In the context of α-nitrocinnamates, the cycloaddition can lead to the formation of multiple stereocenters. The diastereomeric ratio of the resulting cycloadducts can be influenced by the reaction conditions and the specific diene used. For instance, the reaction of ethyl α-nitrocinnamate with 2,3-dimethyl-1,3-butadiene can result in a mixture of diastereomers. chemrxiv.org However, the use of more reactive dienes like Danishefsky's diene can lead to higher stereoselectivity. chemrxiv.org The initial cycloadduct from the reaction with Danishefsky's diene is a silyl enol ether, which upon hydrolysis, yields the corresponding cyclohexanone. chemrxiv.org

| Diene | Dienophile | Key Outcomes |

| 2,3-Dimethyl-1,3-butadiene | Ethyl α-nitrocinnamate | Formation of a cyclohexene precursor; can yield a mixture of diastereomers. |

| Danishefsky's diene | Ethyl α-nitrocinnamate | High reactivity under mild conditions; high regioselectivity; formation of a silyl enol ether which hydrolyzes to the cyclohexanone. |

While not a direct route to a simple this compound, the intramolecular 1,3-dipolar cycloaddition of nitrones is a powerful strategy for constructing cyclohexanone-fused heterocyclic systems. rsc.orgchem-station.comrsc.orgmdpi.com This approach involves a 1,3-dipole (the nitrone) and a dipolarophile (an alkene or alkyne) tethered within the same molecule. The subsequent cycloaddition leads to the formation of a bicyclic or polycyclic system containing a five-membered isoxazolidine ring.

The starting materials for such a sequence can be designed to contain a cyclohexanone moiety or a precursor that can be converted to a cyclohexanone. For instance, a cyclic nitrone can undergo an intramolecular cycloaddition with a tethered alkene to produce a tricyclic isoxazolidine. rsc.org The N-O bond of the resulting isoxazolidine can be reductively cleaved to afford an amino alcohol, which can then be further manipulated. This strategy allows for the creation of complex, stereochemically rich structures analogous to substituted cyclohexanones. The stereochemical outcome of the intramolecular cycloaddition is often highly controlled due to the conformational constraints imposed by the tether connecting the dipole and dipolarophile. rsc.org

Diels-Alder Reactions Utilizing α-Nitrocinnamate Derivatives

Advanced Condensation and Coupling Reactions

Beyond cycloaddition and organocatalytic strategies, advanced condensation and coupling reactions provide alternative and powerful routes to this compound and its analogues.

One of the most classic and effective methods for the formation of a cyclohexenone ring is the Robinson annulation. masterorganicchemistry.com This reaction involves a tandem Michael addition and intramolecular aldol condensation. masterorganicchemistry.com In a typical sequence, a ketone enolate (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield a cyclohexenone. To synthesize a 3-aryl-substituted cyclohexanone, a chalcone (an α,β-unsaturated ketone with two aryl groups) can be reacted with a β-keto ester, such as ethyl acetoacetate. uliege.bepnrjournal.comtamu.edu The initial Michael adduct, upon intramolecular condensation, would lead to a 3-aryl-5-ethoxycarbonylcyclohexenone. Subsequent modifications, such as decarboxylation and reduction of the double bond, would be necessary to arrive at the target 3-arylcyclohexanone.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent another advanced strategy. These reactions are powerful tools for the formation of C-C bonds. For the synthesis of 3-arylcyclohexanones, a Heck reaction could be employed between an aryl halide (e.g., 4-nitrobromobenzene) and a cyclohexenone. researchgate.netresearchgate.net This would introduce the aryl group at the β-position of the enone. Subsequent reduction of the double bond would yield the desired 3-arylcyclohexanone. Alternatively, a Suzuki-Miyaura coupling could be utilized to couple an arylboronic acid with a suitable cyclohexenone-derived electrophile. nih.govmdpi.comorganic-chemistry.org

| Reaction Name | Key Transformation | Relevance to Target Molecule |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation. | Forms the cyclohexenone ring. A chalcone can be used as a precursor to introduce an aryl group at the 3-position. |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. | Can be used to directly introduce the 4-nitrophenyl group onto a cyclohexenone precursor. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an arylboronic acid with an organohalide or triflate. | Can be used to form the C-C bond between the cyclohexanone ring and the 4-nitrophenyl group. |

Claisen-Schmidt Condensation for Related Chalcone Architectures

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of chalcones, which are α,β-unsaturated ketones. nih.gov This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov In the context of synthesizing precursors to this compound, the Claisen-Schmidt condensation can be employed to create chalcones with a 4-nitrophenyl moiety.

A typical reaction involves the condensation of a substituted acetophenone with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). youtube.com The resulting chalcone, an (E)-1-aryl-3-(4-nitrophenyl)prop-2-en-1-one, possesses the key carbon skeleton that can be further elaborated to the target cyclohexanone. The reaction proceeds through an aldol addition followed by dehydration to yield the stable conjugated system of the chalcone. masterorganicchemistry.com

Research has demonstrated the synthesis of various nitro-substituted chalcones using this methodology. For instance, the condensation of nitroacetophenones with nitrobenzaldehydes has been achieved with yields ranging from 56% to 92% under ultrasonic irradiation, which can accelerate the reaction and improve efficiency compared to conventional stirring. nih.gov The use of different base catalysts has also been explored, with NaOH, KOH, and Ba(OH)₂ all proving effective. youtube.com

Table 1: Examples of Claisen-Schmidt Condensation for Nitrochalcone Synthesis This table is interactive. You can sort and filter the data.

| Ketone Reactant | Aldehyde Reactant | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | 4-Nitrobenzaldehyde | NaOH | Ethanol, rt | ~90-96 | youtube.com |

| 4-Nitroacetophenone | 4-Nitrobenzaldehyde | NaOH/KOH | Cyclohexane-methanol, ultrasound | 56-92 | nih.gov |

| 2-Hydroxyacetophenone | 4-Nitrobenzaldehyde | 40% NaOH | Stirring | Not specified | youtube.com |

| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH | Conventional heating | 82 (aldol product) | google.com |

Knoevenagel Condensation in Related Cyclohexanone Derivatives

The Knoevenagel condensation is another powerful tool for carbon-carbon bond formation, involving the reaction of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) with a carbonyl group of an aldehyde or ketone. libretexts.org This reaction is typically catalyzed by a weak base. libretexts.org While not a direct route to this compound in a single step, the Knoevenagel condensation can be a key part of a multi-step synthesis.

A plausible strategy involves a domino or sequential reaction sequence that begins with a Knoevenagel condensation. For instance, the reaction of an aldehyde with an active methylene (B1212753) compound like malononitrile or a β-ketoester can generate a highly reactive α,β-unsaturated intermediate. This intermediate can then undergo a subsequent Michael addition with a nucleophile, such as the enolate of cyclohexanone or a related cyclic ketone, to build a more complex framework. nih.govrsc.org Such tandem Knoevenagel condensation-Michael addition sequences are efficient for the construction of highly substituted carbocyclic and heterocyclic systems. rsc.org

For the synthesis of analogues of this compound, one could envision a Knoevenagel condensation between 4-nitrobenzaldehyde and an active methylene compound. The resulting adduct would then be a Michael acceptor for the enolate of a suitable cyclic ketone or a precursor that can be cyclized to a cyclohexanone ring. The versatility of the Knoevenagel condensation allows for the introduction of various functional groups that can be later modified. researchgate.net

Novel and Emerging Synthetic Routes to Functionalized Cyclohexanones

Beyond traditional condensation reactions, novel synthetic strategies are continuously being developed for the efficient construction of functionalized cyclohexanones. One of the most elegant and powerful methods for the formation of six-membered rings is the Robinson annulation. masterorganicchemistry.comwikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring, which can then be hydrogenated to the corresponding cyclohexanone. libretexts.orgwikipedia.org

The Robinson annulation typically uses a ketone and a methyl vinyl ketone to create a new six-membered ring. wikipedia.org For the synthesis of this compound, a potential retrosynthetic analysis would involve disconnecting the molecule to reveal a 1,5-diketone intermediate, which would be the product of a Michael addition between a suitable enolate and a Michael acceptor containing the 4-nitrophenyl group.

Table 2: Key Steps in the Robinson Annulation This table is interactive. You can sort and filter the data.

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | Enolate (from a ketone) + α,β-Unsaturated Ketone | 1,5-Diketone |

| 2 | Intramolecular Aldol Condensation | 1,5-Diketone | Cyclohexenone |

| 3 | (Optional) Hydrogenation | Cyclohexenone | Cyclohexanone |

A more recent and highly relevant approach is the use of Diels-Alder reactions to construct the cyclohexanone ring with the desired substitution pattern. For example, the reaction of β-nitrostyrenes with Danishefsky's diene can lead to the formation of 3-arylated-4-nitrocyclohexanones. wikipedia.org This method is particularly attractive as it directly installs the aryl and nitro groups in a stereocontrolled manner. The initial Diels-Alder adduct, a cyclohexene derivative, can be readily hydrolyzed to the corresponding cyclohexanone. wikipedia.org

Catalytic Hydrogenation-Based Approaches

Catalytic hydrogenation is a versatile and widely used method in organic synthesis for the reduction of various functional groups. researchgate.net In the context of synthesizing this compound, catalytic hydrogenation can be applied in several ways. One key application is the selective reduction of the carbon-carbon double bond of a chalcone precursor.

Starting from a chalcone such as (E)-1-aryl-3-(4-nitrophenyl)prop-2-en-1-one, selective hydrogenation of the α,β-unsaturated system would yield the corresponding saturated ketone, which is a direct analogue of the target molecule. researchgate.net The challenge in this approach lies in achieving selectivity, as the nitro group is also susceptible to reduction under many hydrogenation conditions. rsc.org However, by careful selection of the catalyst and reaction conditions, it is often possible to selectively hydrogenate the C=C double bond while preserving the nitro group. chemistryviews.org Catalysts such as rhodium complexes have shown high selectivity for the hydrogenation of α,β-unsaturated carbonyl compounds. chemistryviews.org

Another potential application of catalytic hydrogenation is in the reduction of a phenolic precursor. For example, a 3-(4-nitrophenyl)phenol could be hydrogenated to the corresponding cyclohexanol (B46403), which could then be oxidized to the target cyclohexanone. However, this route is less direct and may involve more steps.

Process Optimization for Enhanced Yields and Reaction Efficiency

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of any synthetic process. For the synthesis of this compound and its precursors, several parameters can be adjusted.

In the context of the Claisen-Schmidt condensation for preparing the chalcone precursor, optimization can involve the choice of solvent, catalyst, and reaction temperature. The use of microwave irradiation has been explored as an alternative to conventional heating, often leading to shorter reaction times and improved yields. youtube.com However, for some substrates, such as those containing nitro groups, microwave-assisted synthesis may not always be superior and can sometimes lead to the formation of byproducts. google.com

For reactions involving Michael additions, such as in the Robinson annulation or in tandem sequences with the Knoevenagel condensation, the choice of base and solvent is critical. The use of organocatalysts has emerged as a powerful strategy for asymmetric Michael additions, allowing for the synthesis of chiral products with high enantioselectivity. mdpi.com Optimizing the catalyst loading, temperature, and reaction time can significantly impact the yield and stereochemical outcome of these reactions. mdpi.com Furthermore, modern techniques such as continuous flow synthesis are being employed to optimize condensation reactions, offering benefits such as improved heat and mass transfer, shorter reaction times, and higher space-time yields. researchgate.net

Table 3: Parameters for Process Optimization in Relevant Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Key Parameters for Optimization | Potential Benefits |

|---|---|---|

| Claisen-Schmidt Condensation | Catalyst (type and concentration), Solvent, Temperature, Reaction time, Use of ultrasound or microwave irradiation | Increased yield, Reduced reaction time, Improved selectivity |

| Michael Addition | Base/Catalyst (type and loading), Solvent, Temperature, Nature of Michael donor and acceptor | Higher yield, Improved diastereoselectivity and enantioselectivity |

| Robinson Annulation | Base (type and equivalents), Solvent, Temperature, Order of addition of reactants | Control of side reactions, Improved yield of the desired annulated product |

| Catalytic Hydrogenation | Catalyst (metal and support), Hydrogen pressure, Temperature, Solvent | High selectivity for the desired reduction, Prevention of over-reduction |

Stereochemical Aspects of 3 4 Nitrophenyl Cyclohexanone Synthesis and Structure

Control of Diastereoselectivity in the Cyclohexanone (B45756) Ring System

The synthesis of substituted cyclohexanones often yields multiple diastereomers, and controlling this outcome is crucial for producing a single, desired compound. Diastereoselectivity in the formation of the 3-(4-Nitrophenyl)cyclohexanone ring system is typically achieved by directing the approach of reactants to a prochiral center or a reactive intermediate.

One common synthetic route is the Michael addition of a nitrophenyl-containing nucleophile to a cyclohexenone precursor. The stereochemical outcome of this reaction is heavily influenced by the relative orientation of the existing substituents on the cyclohexanone ring and the incoming group. The formation of the thermodynamically more stable product is often favored, where bulky substituents occupy equatorial positions to minimize steric hindrance. libretexts.orgmsu.edu

For instance, in cascade reactions like the double Michael addition, the diastereoselectivity can be exceptionally high. beilstein-journals.org The stereochemistry of the final product is determined by the relative positioning of substituents in the enolate intermediate formed during the first Michael addition. beilstein-journals.org This intermediate adopts a conformation that minimizes steric clashes, thereby directing the subsequent intramolecular cyclization to form one diastereomer preferentially. Studies on related 3-aryl-4-nitrocyclohexanones formed via Diels-Alder reactions have shown that the major product often has a trans,trans configuration, where all bulky substituents are in the more stable equatorial positions. d-nb.infonih.gov

The choice of catalyst and reaction conditions also plays a pivotal role. Base catalysts, for example, can influence the geometry of the enolate intermediate, which in turn dictates the stereochemical course of the reaction. The relative stereochemistry of the substituents on the final cyclohexanone ring can be definitively confirmed using techniques like 1H-1H NOESY NMR experiments and single-crystal X-ray analysis. beilstein-journals.org

Enantioselective Methodologies for Chiral Control

Achieving control over the absolute stereochemistry at the C3 position of this compound requires enantioselective methodologies. These methods aim to produce one enantiomer in excess over the other, a critical requirement for many pharmaceutical and biological applications. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is the most prominent approach.

For example, the asymmetric hydrogenation of related arylidene cyclohexanones using a Rhodium-f-spiroPhos complex has been shown to produce chiral 3-benzylcyclohexanones with excellent enantioselectivities (up to 98% ee). rsc.org Similarly, asymmetric conjugate addition reactions to cyclohexenones, catalyzed by chiral complexes, can introduce the 4-nitrophenyl group in a highly enantioselective manner.

The efficacy of an enantioselective synthesis hinges on the precise interactions between the chiral catalyst and the substrate in the transition state of the rate-determining step. The catalyst creates a chiral environment that energetically favors the formation of one enantiomer over the other.

Several types of non-covalent interactions are responsible for this discrimination:

Hydrogen Bonding: Chiral catalysts, such as thioureas or chiral phosphoric acids, can form hydrogen bonds with the substrate. nih.govmdpi.com This interaction orients the substrate in a specific conformation within the catalyst's chiral pocket, exposing one face of the molecule to the attacking reagent.

Steric Shielding: The bulky groups of a chiral catalyst can physically block one face of the substrate, forcing the incoming reagent to approach from the unhindered side. This strategy is common in organocatalysis and transition-metal catalysis. researchgate.net

Aromatic Interactions: For aryl-substituted compounds like this compound, attractive interactions such as CH–π or aryl-aryl stacking between the substrate's aromatic ring and the catalyst can be powerful controlling elements. nih.gov These interactions stabilize the transition state leading to the major enantiomer.

Transition state analysis, often aided by computational modeling, is used to understand these interactions. By calculating the energies of the different possible transition states, chemists can predict which enantiomer will be formed and design more effective catalysts. nih.gov For example, analysis might show that the transition state leading to the (S)-enantiomer is several kcal/mol lower in energy than the one leading to the (R)-enantiomer due to a favorable CH–π interaction, resulting in a high enantiomeric excess of the (S)-product. nih.gov

The conformation of the cyclohexanone ring is a critical factor in determining the stereochemical outcome of a reaction. The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. youtube.comslideshare.net In this conformation, substituents can be in either axial or equatorial positions.

Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and axial hydrogens on the same side of the ring, bulky groups like the 4-nitrophenyl group strongly prefer the equatorial position. libretexts.orgmsu.eduyoutube.com This conformational preference has a profound impact on reactivity and stereoselectivity.

During a reaction, the attack of a nucleophile on the carbonyl carbon or a conjugate addition to a cyclohexenone precursor will proceed through a chair-like transition state. The ring will adopt a conformation that places the large 4-nitrophenyl group in an equatorial position to maintain stability. This locks the ring into a specific conformation, and the incoming reagent will preferentially attack from the less sterically hindered face. The stereochemistry of nucleophilic addition to a cyclohexanone is a balance between steric hindrance, which favors an equatorial approach of the nucleophile, and stabilizing electronic interactions, which can favor an axial approach. researchgate.net The presence of the bulky equatorial substituent often makes the equatorial approach more hindered, leading to preferential axial attack on the carbonyl group.

Analysis of Stereoisomerism and Isomerization Phenomena

This compound possesses a single stereocenter at the C3 position. Therefore, it exists as a pair of enantiomers: (R)-3-(4-Nitrophenyl)cyclohexanone and (S)-3-(4-Nitrophenyl)cyclohexanone. These enantiomers are non-superimposable mirror images of each other.

If other substituents are present on the ring, diastereomers become possible. For instance, a disubstituted cyclohexanone can exist as cis and trans diastereomers, each of which can be a pair of enantiomers.

An important phenomenon in the stereochemistry of cyclohexanones is isomerization, particularly epimerization. Epimerization is the change in the configuration at one of several stereogenic centers in a molecule. In cyclohexanones, this process can occur at the carbon atoms alpha to the carbonyl group (C2 and C6) under acidic or basic conditions. The mechanism involves the formation of a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers.

This process generally leads to the formation of the thermodynamically most stable isomer. For example, if a reaction initially produces a 2,3-disubstituted cyclohexanone where the 3-substituent is equatorial and the 2-substituent is axial (a thermodynamically less stable configuration), treatment with acid or base can cause epimerization at the C2 position. The system will equilibrate to favor the diastereomer where both substituents are in the more stable equatorial positions. nih.gov This equilibration is a key consideration in designing stereoselective syntheses, as the conditions used for the reaction or workup could potentially alter the stereochemical integrity of the product.

Reactivity and Strategic Derivatization of 3 4 Nitrophenyl Cyclohexanone

Transformations of the Nitro Aromatic Moiety

The strongly electron-withdrawing nature of the nitro group profoundly influences the reactivity of the phenyl ring, making it susceptible to specific transformations.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in 3-(4-nitrophenyl)cyclohexanone to an amino group is a pivotal transformation, yielding 3-(4-aminophenyl)cyclohexanone. This conversion is significant as it introduces a nucleophilic amino group, which can serve as a handle for further functionalization, such as in the synthesis of various amide and sulfonamide derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the simultaneous reduction of the cyclohexanone (B45756) carbonyl group.

Commonly used reagents for the selective reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other methods involve the use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or dissolving metal reductions, for instance, with tin (Sn) or iron (Fe) in acidic media. The selection of the appropriate reducing system depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Limitations |

| H₂, Pd/C | 1-4 atm H₂, RT, Methanol (B129727)/Ethanol | High efficiency, clean reaction | Potential for over-reduction of other functional groups |

| Sn, HCl | Reflux | Cost-effective | Harsh acidic conditions, stoichiometric metal waste |

| Fe, NH₄Cl | Reflux in Ethanol/Water | Milder than Sn/HCl, good for sensitive substrates | Stoichiometric metal waste |

| NaBH₄, NiCl₂·6H₂O | RT, Methanol | Mild conditions, good selectivity | Requires careful control of stoichiometry |

Nucleophilic Aromatic Substitution Reactions of Activated Systems

The presence of the nitro group in the para position of the phenyl ring strongly activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comrsc.orgnih.govlibretexts.org The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of a suitable leaving group on the aromatic ring. libretexts.org

For this compound itself, direct SNAr on the nitrophenyl ring would require a leaving group, such as a halogen, to be present on the ring. However, in derivatives of this compound where a leaving group is installed ortho or para to the nitro group, a variety of nucleophiles can be employed to displace it. Common nucleophiles include alkoxides, phenoxides, amines, and thiolates. The rate of these reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent used.

Influence of the Nitro Group on Overall Molecular Reactivity

The nitro group exerts a significant electronic influence on the entire this compound molecule. Its strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic attack, as discussed above. wikipedia.orgyoutube.comrsc.orgnih.govlibretexts.org

Furthermore, the electronic properties of the nitrophenyl moiety can influence the reactivity of the distant cyclohexanone carbonyl group. The electron-withdrawing nature of the substituent can slightly increase the electrophilicity of the carbonyl carbon, potentially affecting the rates of nucleophilic addition reactions at the ketone. However, this effect is generally considered to be modest due to the separation between the two functional groups by the saturated cyclohexyl ring.

Functional Group Interconversions at the Cyclohexanone Ketone

The carbonyl group of the cyclohexanone ring is a versatile functional handle that can be readily converted into a variety of other functional groups, providing another avenue for the derivatization of this compound.

Formation of Oxime and Hydrazone Derivatives

The ketone functionality of this compound can readily undergo condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oxime and hydrazones. researchgate.netrsc.orgprepchem.com The reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, yields this compound oxime. prepchem.com

Similarly, treatment with hydrazine or substituted hydrazines, such as 2,4-dinitrophenylhydrazine, affords the corresponding hydrazone derivatives. researchgate.netdiscoveryjournals.org These reactions are typically carried out in an alcoholic solvent and are often acid-catalyzed. The formation of these derivatives is a common method for the characterization and purification of ketones.

Table 2: Common Reagents for Oxime and Hydrazone Formation

| Reagent | Product | Typical Conditions |

| Hydroxylamine hydrochloride (NH₂OH·HCl) | Oxime | Base (e.g., NaOAc), Ethanol/Water, Heat |

| Hydrazine (N₂H₄) | Hydrazone | Acid catalyst, Ethanol, Reflux |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acid catalyst, Ethanol |

| Semicarbazide hydrochloride | Semicarbazone | Base (e.g., NaOAc), Ethanol/Water |

Investigation of Rearrangement Reactions (e.g., Beckmann Rearrangement)

The oxime derivative of this compound can undergo a Beckmann rearrangement to yield a lactam. wikipedia.orgucla.edumasterorganicchemistry.comnih.govillinois.edu This acid-catalyzed rearrangement involves the migration of one of the alkyl groups anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom, resulting in the formation of a seven-membered ring containing a nitrogen atom (a caprolactam derivative). wikipedia.orgucla.edu

The regioselectivity of the Beckmann rearrangement of unsymmetrical ketoximes is determined by the stereochemistry of the oxime, as the group anti to the hydroxyl group is the one that migrates. For the oxime of this compound, two possible lactam products can be formed, depending on which of the two alpha-carbon groups migrates. The specific reaction conditions and the nature of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) can influence the outcome of the rearrangement. wikipedia.org

α-Alkylation and Enolate Chemistry

The presence of α-hydrogens adjacent to the carbonyl group in this compound allows for the formation of enolates, which are powerful nucleophiles in organic synthesis. masterorganicchemistry.com The regioselectivity of enolate formation is a key consideration, as deprotonation can occur at either the C2 or C6 position. The formation of the kinetic enolate is favored by the use of strong, sterically hindered bases at low temperatures, which preferentially abstracts the more accessible proton. wikipedia.org Conversely, thermodynamic enolates, which are the more stable regioisomer, are typically formed under conditions that allow for equilibration. bham.ac.uk

Once formed, these enolates can participate in a variety of carbon-carbon bond-forming reactions. vanderbilt.edu A primary application is α-alkylation, where the enolate reacts with an alkyl halide to introduce a new substituent at the α-position. The stereochemical outcome of this reaction is of significant importance, particularly in the context of conformationally restricted cyclohexanone systems. The incoming electrophile generally approaches from the axial direction to avoid steric hindrance, leading to a product with a specific stereochemistry. ubc.ca This principle is fundamental in controlling the three-dimensional structure of the resulting molecule.

The enolate of cyclohexanone can also react with nitroarenes, leading to the formation of o-hydroxydiarylamines through a series of transformations initiated by the addition of the enolate to the nitro group. rsc.org

Reactivity at the Cyclohexane (B81311) Ring System

The carbonyl group of the cyclohexane ring is a primary site for nucleophilic attack, enabling a variety of carbon-carbon bond-forming reactions. alevelchemistry.co.uk Grignard reagents, which are potent carbon nucleophiles, readily add to the carbonyl carbon to form tertiary alcohols after an acidic workup. pearson.com The stereoselectivity of this addition is a critical aspect, with the nucleophile generally approaching from the less sterically hindered face of the ketone. For substituted cyclohexanones, this often means equatorial attack is favored, leading to the formation of an axial alcohol. However, the steric bulk of the Grignard reagent can influence this outcome. For instance, the reaction of cyclohexanone with the bulky tert-butylmagnesium bromide results in a very low yield of the addition product, with the Grignard reagent acting primarily as a base to deprotonate the ketone and form an enolate. study.comchegg.com

Other organometallic reagents, such as organoiron(II) compounds, have been shown to add to cyclohexanone derivatives with high stereoselectivity, favoring equatorial C-C bond formation. rsc.org The Michael addition, another important C-C bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net While this compound itself is not an α,β-unsaturated ketone, derivatives can be synthesized to undergo such reactions.

The cyclohexane ring of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products. The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone is an industrially significant process, often serving as a precursor for the synthesis of adipic acid, a key component in the production of nylon. nih.govnih.gov Various catalytic systems have been developed for this transformation, utilizing oxidizing agents such as hydrogen peroxide or molecular oxygen. nih.govugm.ac.id Supported gold nanoparticles have also been shown to be effective catalysts for oxidation reactions of cyclic ketones. researchgate.net

The reduction of the cyclohexanone moiety can be achieved using a variety of reducing agents. For instance, the reduction of cyclohexanone 2-nitrophenylhydrazone with zinc and acetic acid leads to the formation of ortho-phenylenediamine, ammonia, and the parent ketone. researchgate.net The selective hydrogenation of related compounds, such as nitrocyclohexane, has been achieved using specialized catalysts to yield cyclohexanone oxime. rsc.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, yielding either axial or equatorial alcohols.

Synthesis of Complex Functionalized Derivatives

The versatile structure of this compound and its derivatives serves as a scaffold for the synthesis of various fused heterocyclic systems.

Isoquinolines: The synthesis of isoquinolines often involves the cyclization of phenylethylamine derivatives. While a direct synthesis from this compound is not explicitly detailed in the provided context, the reduction of the nitro group to an amine and subsequent manipulation of the cyclohexanone ring could provide a pathway to precursors for isoquinoline (B145761) synthesis. mdpi.com General methods for isoquinoline synthesis include the Bischler-Napieralski and Pictet-Spengler reactions, which rely on the cyclization of N-acyl-β-phenylethylamines or the reaction of a β-phenylethylamine with an aldehyde or ketone, respectively. organic-chemistry.org

Benzofurans: Benzofurans are another class of heterocyclic compounds that can be accessed from precursors derived from cyclohexanone. nih.gov A common strategy for benzofuran (B130515) synthesis is the intramolecular cyclization of α-phenoxy ketones. researchgate.net While not a direct starting material, functionalization of the this compound could lead to the necessary precursors. Various catalytic methods, including those employing palladium, copper, and iridium, have been developed for the synthesis of multisubstituted benzofurans. nih.govorganic-chemistry.org

Pyrroles: The synthesis of pyrroles often involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, known as the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.org Derivatives of this compound could potentially be transformed into the required 1,4-dicarbonyl precursors. Other methods for pyrrole synthesis include the Knorr pyrrole synthesis, which utilizes an α-amino ketone, and the Barton-Zard synthesis from an isocyanoacetate and a nitroalkene. wikipedia.org Modern approaches also utilize transition metal catalysis to construct the pyrrole ring. organic-chemistry.orgnih.gov

The synthesis of multisubstituted analogues of this compound is crucial for conducting structure-reactivity studies. These studies help in understanding how modifications to the molecular structure influence its chemical and biological properties.

The Diels-Alder reaction is a powerful tool for the synthesis of highly functionalized cyclohexene (B86901) and cyclohexanone derivatives. mdpi.com For example, the reaction of β-nitrostyrenes with Danishefsky's diene can lead to polysubstituted cyclohexanones, which can then be aromatized to form 3-arylated-4-nitrophenols. beilstein-journals.org This approach allows for the introduction of various substituents onto the aromatic ring.

Further functionalization can be achieved through the diverse reactivity of the ketone and the aromatic nitro group. The α-alkylation and enolate chemistry discussed previously provide a direct means to introduce substituents at the C2 and C6 positions of the cyclohexanone ring. ubc.ca The reactivity of the nitro group, including its reduction to an amine, opens up a wide range of possibilities for derivatization, such as the formation of amides, sulfonamides, and other nitrogen-containing functional groups. These multisubstituted analogues can then be used to systematically probe the effects of steric and electronic properties on the reactivity of the molecule.

Spectroscopic and Advanced Structural Characterization of 3 4 Nitrophenyl Cyclohexanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen atoms.

The ¹H NMR spectrum of 3-(4-Nitrophenyl)cyclohexanone provides information on the chemical environment, connectivity, and number of different types of protons. The aromatic protons of the 4-nitrophenyl group typically appear as a distinct AA'BB' system due to the para-substitution. The two protons ortho to the nitro group are deshielded and appear at a lower field (higher ppm) compared to the two protons meta to the nitro group. For instance, in a related compound, 4-ethoxycarbonyl-1,2-dimethyl-4-nitro-5-[4-nitrophenyl]cyclohexene, the aromatic protons are observed as doublets at δ 8.13 ppm and δ 7.37 ppm mdpi.com. Similarly, in another derivative, the aromatic protons appear as doublets at δ 8.13–8.15 ppm and 7.35–7.37 ppm nih.gov.

The protons on the cyclohexanone (B45756) ring exhibit complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The proton at the C3 position (methine proton), being adjacent to the aromatic ring, is expected to be shifted downfield relative to the other methylene (B1212753) protons. The protons at C2 and C6, adjacent to the carbonyl group, are also deshielded and typically resonate around δ 2.3-2.8 ppm hmdb.ca. The remaining methylene protons at C4 and C5 would appear further upfield. The exact chemical shifts and splitting patterns are influenced by the stereochemistry of the molecule, specifically whether the 4-nitrophenyl group occupies an axial or equatorial position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | ~8.2 | Doublet (d) |

| Aromatic (meta to NO₂) | ~7.5 | Doublet (d) |

| Cyclohexanone H-3 (CH) | ~3.0 - 3.5 | Multiplet (m) |

| Cyclohexanone H-2, H-6 (CH₂) | ~2.3 - 2.8 | Multiplet (m) |

| Cyclohexanone H-4, H-5 (CH₂) | ~1.7 - 2.2 | Multiplet (m) |

Note: These are predicted values based on analogous structures and general chemical shift principles.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the cyclohexanone ring is highly deshielded and characteristically appears far downfield, typically in the range of δ 200-220 ppm youtube.com. For unsubstituted cyclohexanone, this peak is found at approximately 210 ppm youtube.com.

The aromatic carbons of the 4-nitrophenyl group show distinct signals. The carbon atom attached to the nitro group (ipso-carbon) is deshielded, as is the carbon attached to the cyclohexanone ring. In a similar structure, 4-ethoxycarbonyl-1,2-dimethyl-4-nitro-5-[4-nitrophenyl]cyclohexene, the aromatic carbons appear at δ 147.6, 147.4, 129.7, and 124.0 ppm mdpi.com. The aliphatic carbons of the cyclohexanone ring resonate in the upfield region, generally between δ 20-50 ppm. The carbon at C3, bearing the nitrophenyl substituent, would be expected around δ 40-45 ppm, while the carbons adjacent to the carbonyl (C2, C6) would be in a similar range. The C4 and C5 carbons would be found at higher field (lower ppm values) bmrb.iochemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~208 - 212 |

| Aromatic (C-NO₂) | ~147 |

| Aromatic (C-Cyclohexanone) | ~145 |

| Aromatic (CH, ortho to NO₂) | ~129 |

| Aromatic (CH, meta to NO₂) | ~124 |

| Cyclohexanone C-3 | ~45 |

| Cyclohexanone C-2, C-6 | ~42 |

| Cyclohexanone C-4, C-5 | ~25 - 30 |

Note: These are predicted values based on analogous structures and general chemical shift principles.

Two-dimensional (2D) NMR techniques are invaluable for confirming structural assignments and elucidating stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings between adjacent atoms. For this compound, a COSY spectrum would show cross-peaks connecting the H-3 proton to its neighbors on C2 and C4. It would also confirm the connectivity of all other adjacent protons within the cyclohexanone ring, helping to trace the spin system and unambiguously assign the aliphatic signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. diva-portal.org The Nuclear Overhauser Effect (NOE) is a phenomenon that can reveal the spatial proximity between atoms and is widely used in organic chemistry for structural elucidation diva-portal.org. For this compound, NOESY is crucial for determining the conformation of the ring and the orientation of the substituent. For example, if the 4-nitrophenyl group is in an axial position, NOE correlations would be observed between the H-3 proton and the other axial protons at the C5 and C1 positions. Conversely, an equatorial substituent would show correlations between H-3 and adjacent axial and equatorial protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ketone, which for saturated cyclic ketones like cyclohexanone, appears around 1710-1715 cm⁻¹ qiboch.combartleby.com. The presence of the aromatic nitro group (NO₂) gives rise to two strong, characteristic absorption bands: an asymmetric stretching vibration typically found between 1500-1570 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹. Other expected peaks include C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexanone ring (just below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (just above 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | ~3000 - 2850 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₃NO₃), the calculated molecular weight is approximately 219.24 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 219.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for nitrophenyl compounds involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to fragments at m/z = 173. Fragmentation of the cyclohexanone ring is also expected. Cleavage alpha to the carbonyl group can lead to the loss of CO (28 Da) or C₂H₄ (28 Da) moieties. The fragmentation of the ketone portion of related nitrophenylhydrazones of cyclohexanone has been previously studied, providing insight into the complex dissociation mechanisms of the cyclohexanone ring under electron ionization cdnsciencepub.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems. The this compound molecule contains two primary chromophores: the carbonyl group and the nitrophenyl group.

The spectrum is expected to show a weak absorption band corresponding to the n→π* transition of the ketone's carbonyl group, typically appearing at longer wavelengths (around 280-300 nm) nist.gov. The more intense absorptions will be due to the π→π* transitions within the 4-nitrophenyl ring. Aromatic systems with electron-withdrawing groups like NO₂ often exhibit strong absorption bands in the 250-350 nm range, which can be attributed to the π→π* transitions of the conjugated aromatic segment researchgate.net. For example, the UV-Vis spectrum of a related diarylidenecyclohexanone derivative showed absorption maxima at 250 nm and 418 nm in methanol (B129727) rsc.org. The exact position of the absorption maximum (λ_max) can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for confirming the molecular structure, connectivity, and stereochemistry of newly synthesized compounds. For derivatives of this compound, it offers unambiguous proof of the molecular architecture.

While the molecular structure of the derivative 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one (B1660079) has been unequivocally confirmed through X-ray crystallographic studies, specific details regarding its crystal system, space group, and unit cell parameters are not extensively reported in readily available literature. This information is typically found in specialized crystallographic databases or the supplementary data of primary research articles focused on its synthesis and solid-state characterization.

Single-crystal X-ray diffraction analysis allows for the precise measurement of interatomic distances and angles, confirming the covalent framework of the molecule. For 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one, such analysis validates the expected connectivity of the cyclohexanone ring, the nitrophenyl group, and the hydroxyl moiety. The data confirms the geometry of the ketone, the aromatic ring, and the nitro group, providing a complete picture of the molecule's solid-state conformation.

The reaction between cyclohexanone and 4-nitrobenzaldehyde (B150856) creates two stereocenters, leading to the possibility of different stereoisomers (syn and anti diastereomers), each of which can exist as a pair of enantiomers. X-ray crystallography is a powerful and definitive tool for determining both the relative (syn/anti) and absolute (R/S) configuration of these stereocenters. By analyzing the three-dimensional structure, the spatial relationship between the substituents on the cyclohexanone ring can be established, which is crucial for understanding and controlling stereoselective synthesis methods.

Chromatographic Techniques for Purity and Isomeric Ratios

Chromatographic methods are essential for the separation, purification, and analysis of organic compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess chemical purity and determine the ratios of stereoisomers.

HPLC is a fundamental analytical technique for determining the purity of synthesized compounds and monitoring the progress of a chemical reaction. For aryl cyclohexanone derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient separation of the target compound from unreacted starting materials, reagents, and potential byproducts, ensuring the chemical purity of the final product.

When a chiral catalyst is used to synthesize a specific enantiomer of a derivative like 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one, it is critical to determine the success of the asymmetric synthesis. This is quantified by the enantiomeric excess (ee), which measures the predominance of one enantiomer over the other. Chiral HPLC is the gold standard for this analysis. isca.mersc.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. By integrating the areas of the peaks corresponding to each enantiomer in the resulting chromatogram, the ee can be precisely calculated. Various chiral columns and mobile phase conditions have been successfully used for the separation of the enantiomers of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one. isca.mersc.orgrsc.org

The table below summarizes typical conditions reported for this chiral separation.

| Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Chiralpak AD-H | Hexanes / 2-Propanol (80:20) | 1.0 | Not Specified | rsc.org |

| Chiralcel OD-H | n-Heptane / i-Propanol (95:5) | 1.0 | 210 | isca.me |

| Chiralcel OD-H | n-Heptane / i-Propanol (80:20) | 1.0 | 215 | rsc.org |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Aldol (B89426) Adducts

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical elucidation of chiral molecules. In the context of aldol adducts derived from cyclohexanone derivatives, ECD provides critical insights into the absolute configuration and conformational preferences of these structures. The presence of chromophores within the molecule is essential for ECD analysis, and the nitrophenyl group, in particular, serves as an effective chromophore.

A study on a series of aldol products synthesized from the reactions of cyclohexanone with various substituted benzaldehydes has demonstrated the utility of ECD in conjunction with time-dependent density functional theory (TDDFT) for stereochemical analysis. For aldol products of 3,4-substituted nitrobenzaldehydes, distinctive Cotton effects are observed in the 230-400 nm region. wur.nl These effects are attributed to electron transfer between the nitrobenzene (B124822) group and the β-hydroxy ketone moiety. wur.nl

The interaction between the cyclohexanone ring and the nitrobenzene group results in a unique transition mechanism, which is different from that observed in simpler acyclic analogues, such as those derived from acetone. wur.nl This highlights the influence of the cyclohexanone scaffold on the chiroptical properties of the molecule. The ECD pattern is also modulated by the additional chirality localized at the cyclohexanone ring. wur.nl

The most prominent electronic effects observed in the nitro-group-substituted aldols are the electrophilic and conjugative effects between the nitro group and the benzene (B151609) ring. wur.nl These electronic interactions are crucial in defining the characteristic ECD spectra of these compounds. The relationship between the substituents on the aromatic ring and the resulting chiroptical properties has been discussed in detail, providing a basis for the stereochemical assignment of related structures. wur.nl

The following table summarizes the key observations from the ECD analysis of chiral aldol adducts containing a nitrophenyl group:

| Spectral Region | Observed Phenomenon | Attributed To |

| 230-400 nm | Cotton Effects | Electron transfer between the nitrobenzene group and the β-hydroxy ketone moiety |

Further analysis of the substituent effects reveals the following:

| Substituent Group | Effect on ECD Spectra | Underlying Mechanism |

| Nitro Group | Critical ECD pattern modification | Electrophilic and conjugative effects with the benzene ring |

| Cyclohexanone Group | Altered transition mechanism compared to acyclic ketones | Interaction with the nitrobenzene group and additional chirality |

The application of ECD spectroscopy, supported by theoretical calculations, is thus an invaluable tool for the unambiguous assignment of the absolute configuration of chiral aldol adducts bearing a nitrophenyl moiety. The distinct spectral signatures arising from the electronic interactions within these molecules allow for detailed stereochemical characterization.

Computational and Theoretical Studies of 3 4 Nitrophenyl Cyclohexanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for investigating the electronic structure and reactivity of organic molecules. Functionals like B3LYP are commonly employed for these types of analyses. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the detailed elucidation of reaction mechanisms. researchgate.net This process involves optimizing the geometries of reactants, products, and, crucially, the transition states that connect them. For 3-(4-nitrophenyl)cyclohexanone, DFT could be used to study reactions such as enolate formation, aldol (B89426) condensations, or nucleophilic additions to the carbonyl group.

By calculating the energies of these stationary points, a reaction profile can be constructed. This profile reveals whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates. rsc.orgpku.edu.cn The highest energy point on the lowest energy path corresponds to the rate-determining step of the reaction. For complex reactions, computational tools can help identify multiple competing pathways and predict the most favorable one. mdpi.compku.edu.cn

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving substituted cyclohexanones can yield multiple isomers. DFT is a powerful tool for predicting both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product). rsc.org This is achieved by calculating the activation energies for all possible reaction pathways leading to different products. nih.gov According to transition state theory, the pathway with the lowest activation energy will be the dominant one, thus forming the major product.

For instance, in the alkylation of the enolate of this compound, DFT could predict whether the reaction occurs at the C2 or C6 position. Similarly, in reactions creating a new chiral center, the energies of the transition states leading to R and S enantiomers can be compared to predict the stereochemical outcome. researchgate.net These predictive capabilities are invaluable for synthesis planning and understanding reaction outcomes. rsc.org

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely involving the oxygen of the carbonyl group and the phenyl ring. Conversely, the LUMO is expected to be centered on the electron-deficient regions, particularly the carbonyl carbon and the nitro group, which is a strong electron-withdrawing group. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netmaterialsciencejournal.org

| Orbital | Energy (eV) | Description |

|---|---|---|